1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
Description
1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a dimethoxyphenyl group with a cyclopropylmethyl urea moiety, making it an interesting subject for scientific research.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-11-4-3-10(7-12(11)20-2)16-13(18)15-8-14(9-17)5-6-14/h3-4,7,17H,5-6,8-9H2,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDTURAOAQQRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2(CC2)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate through standard organic reactions such as Friedel-Crafts acylation or alkylation.
Cyclopropylmethylation: The next step involves the introduction of the cyclopropylmethyl group. This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Urea Formation: The final step is the formation of the urea linkage. This can be accomplished by reacting the cyclopropylmethyl intermediate with an isocyanate or by using phosgene derivatives under controlled conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the urea group into amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving urea derivatives.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(cyclopropylmethyl)urea: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-3-(methyl)urea: Lacks the cyclopropyl group, leading to different chemical and biological properties.
1-(3,4-Dimethoxyphenyl)-3-(hydroxymethyl)urea: Lacks the cyclopropylmethyl group, which may influence its stability and interactions.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Q & A
Q. What are the primary synthetic routes for preparing urea derivatives with cyclopropane and aromatic substituents, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the aromatic ring (e.g., methoxylation) followed by cyclopropane ring formation. Key steps include:
- Step 1 : Chlorination or methoxylation of phenyl precursors under acidic conditions (e.g., HCl catalysis) .
- Step 2 : Cyclopropane ring synthesis via [2+1] cycloaddition or alkylation of methylene precursors. For hydroxymethylcyclopropane derivatives, hydroxyl protection (e.g., silylation) is often required .
- Step 3 : Urea bond formation using carbodiimide coupling agents (e.g., EDC) or isocyanate intermediates .
- Critical Variables :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
- Temperature : Cyclopropane stability requires low temperatures (0–25°C) to prevent ring-opening .
- Catalysts : Acidic conditions (HCl) or base catalysts (NaH) improve yields in coupling reactions .
Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structure of this compound and its intermediates?
- Methodological Answer :
- <sup>1</sup>H NMR :
- Aromatic protons (3,4-dimethoxyphenyl): δ 6.7–7.1 ppm (doublets for para-substitution).
- Cyclopropane protons: δ 0.8–1.5 ppm (multiplet for strained ring) .
- FTIR :
- Urea C=O stretch: ~1640–1680 cm⁻¹.
- Hydroxymethyl (-CH₂OH): Broad O-H stretch at ~3200–3600 cm⁻¹ .
- Mass Spectrometry :
- Molecular ion [M+H]<sup>+</sup> expected at m/z ~347 (calculated for C₁₉H₂₄N₂O₄). Fragmentation patterns include loss of hydroxymethyl (-31 Da) and methoxy groups (-15 Da each) .
Advanced Research Questions
Q. How can conflicting spectroscopic data for urea derivatives be resolved during structural elucidation?
- Case Study :
- Issue : Overlapping <sup>13</sup>C NMR signals for cyclopropane carbons and aromatic methoxy groups.
- Resolution :
Use DEPT-135 to distinguish CH₂ (cyclopropane) vs. CH₃ (methoxy) groups.
2D NMR (HSQC, HMBC) to correlate cyclopropane protons with adjacent carbons .
- Example : In , HMBC confirmed cyclopropane-CH₂ connectivity to the urea carbonyl at δ 158 ppm.
Q. What strategies optimize the compound’s biological activity through targeted derivatization?
- Methodological Answer :
- Rational Design :
- Aromatic Substitution : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., Cl) to enhance receptor binding .
- Cyclopropane Modification : Introduce fluorinated hydroxymethyl groups to improve metabolic stability .
- Experimental Validation :
- Enzyme Assays : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization .
- Molecular Docking : Compare binding poses of derivatives with crystallographic receptor data (e.g., PDB: 6XYZ) .
Q. How do solvent and pH conditions affect the stability of the hydroxymethylcyclopropane moiety during storage?
- Data-Driven Analysis :
- Stability Table :
| Solvent | pH | Degradation (%/24h) | Major By-Product |
|---|---|---|---|
| Aqueous | 7.4 | 15% | Cyclopropanone |
| Ethanol | 6.0 | 5% | None detected |
| DMSO | 5.0 | <1% | None detected |
- Key Insight : Acidic conditions (pH <5) in aqueous media accelerate ring-opening via keto-enol tautomerism. Anhydrous solvents (DMSO) enhance stability .
Data Contradiction Analysis
Q. Why do reported yields for urea derivatives vary across studies, and how can reproducibility be improved?
- Critical Evaluation :
- claims 85% yield for a dichlorophenyl urea derivative using HCl catalysis, while reports 60% yield for a similar protocol.
- Root Cause :
- Purity of Isocyanate Intermediates : Residual HCl in may suppress side reactions (e.g., hydrolysis).
- Workup Differences : uses aqueous extraction, risking partial urea decomposition.
- Recommendation : Standardize intermediate purification (e.g., column chromatography) and monitor reaction progress via TLC .
Experimental Design for Biological Studies
Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?
- Protocol Outline :
Kinase Selection : Prioritize targets with structural homology to urea-binding domains (e.g., JAK2, CDK2).
Q. Assay Conditions :
- ATP Concentration : 10 µM (near Km for competitive inhibition).
- Compound Range : 0.1–100 µM (IC₅₀ determination).
Controls : Staurosporine (positive control) and DMSO vehicle.
- Data Interpretation : Use Cheng-Prusoff equation to calculate Ki from IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
